molecular formula C19H12OS B12543938 9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one CAS No. 671248-07-0

9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one

Cat. No.: B12543938
CAS No.: 671248-07-0
M. Wt: 288.4 g/mol
InChI Key: XNYNFHKXIAAJPP-UHFFFAOYSA-N
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Description

9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one is a synthetic organic compound known for its unique structural properties and potential applications in medicinal chemistry. This compound belongs to the class of naphtho[2,3-b]thiophen-4-ones, which are characterized by a fused ring system containing both naphthalene and thiophene moieties. The benzylidene group attached to the naphtho[2,3-b]thiophen-4(9H)-one core enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one typically involves the condensation of naphtho[2,3-b]thiophen-4(9H)-one with benzaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one primarily involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound inhibits its polymerization, leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    9-Benzylidene-naphtho[2,3-b]thiophen-4-ones: These compounds share a similar core structure but may have different substituents on the benzylidene group.

    Naphtho[2,3-b]thiophen-4-ones: These lack the benzylidene group but retain the naphtho[2,3-b]thiophen-4-one core.

    Benzylidene derivatives: Compounds with a benzylidene group attached to different core structures.

Uniqueness

9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one is unique due to its specific combination of the naphtho[2,3-b]thiophen-4-one core and the benzylidene group. This structural arrangement enhances its chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

671248-07-0

Molecular Formula

C19H12OS

Molecular Weight

288.4 g/mol

IUPAC Name

9-benzylidenebenzo[f][1]benzothiol-4-one

InChI

InChI=1S/C19H12OS/c20-18-15-9-5-4-8-14(15)17(19-16(18)10-11-21-19)12-13-6-2-1-3-7-13/h1-12H

InChI Key

XNYNFHKXIAAJPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=C2SC=C4

Origin of Product

United States

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